4,7-Diamino-2,3-dihydro-1H-inden-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
917805-20-0 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4,7-diamino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H12N2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4,10-11H2 |
InChI Key |
UUPOXTZPZDCNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4,7 Diamino 2,3 Dihydro 1h Inden 1 Ol
Established Synthetic Pathways to 4,7-Diamino-2,3-dihydro-1H-inden-1-ol
Established routes to functionalized indanes typically rely on a step-wise approach, beginning with a pre-existing indene (B144670) or indane skeleton. These methods prioritize the sequential introduction of functional groups, often involving protection and deprotection steps to ensure correct placement and reactivity.
Synthesis from Indene Derivatives and Amination Strategies
A logical starting point for the synthesis is an appropriately substituted indene or indanone. The core of this strategy involves the introduction of nitrogen-containing functionalities at the 4 and 7 positions of the aromatic ring, which are subsequently converted to amino groups.
A common and well-established method for introducing amino groups onto an aromatic ring is through the nitration of a suitable precursor, followed by reduction. For the synthesis of the target compound, a potential pathway begins with 2,3-dihydro-1H-inden-1-one (1-indanone).
Dinitration of the Aromatic Ring: The indanone core can undergo electrophilic aromatic substitution. Treatment of 1-indanone (B140024) with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would aim to introduce two nitro groups. The directing effects of the carbonyl group and the alkyl portion of the indane ring would need to be carefully considered to achieve the desired 4,7-dinitro-2,3-dihydro-1H-inden-1-one intermediate. Optimization of reaction conditions (temperature, concentration of acids) is critical to favor the desired isomer and minimize side products.
Reduction of Nitro Groups: The resulting dinitro indanone can then be subjected to reduction to form the corresponding diamine. A variety of reducing agents can accomplish this transformation, such as catalytic hydrogenation using palladium on carbon (Pd/C), tin(II) chloride in hydrochloric acid, or iron in acetic acid.
Reduction of the Ketone: The final step would be the reduction of the ketone at the C-1 position to a hydroxyl group. This can be achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to avoid over-reduction or side reactions with the newly formed amino groups. The sequence of these reduction steps may be interchangeable, with the ketone potentially being reduced prior to the nitro groups, depending on the desired chemoselectivity.
Table 1: Potential Amination and Reduction Strategies
| Step | Reagents & Conditions | Intermediate/Product | Notes |
|---|---|---|---|
| Dinitration | HNO₃, H₂SO₄ | 4,7-Dinitro-2,3-dihydro-1H-inden-1-one | Regioselectivity is a key challenge. |
| Nitro Reduction | H₂, Pd/C or SnCl₂/HCl | 4,7-Diamino-2,3-dihydro-1H-inden-1-one | Catalytic hydrogenation is generally clean and efficient. |
Approaches Involving Directed Functionalization of the Indane Core
Directed functionalization offers a more controlled, albeit often longer, synthetic route. This involves building the molecule from a starting material where key functionalities or directing groups are already in place, guiding subsequent reactions to the desired positions.
One such strategy could begin with a substituted 3-arylpropionic acid. For instance, a propionic acid derivative with precursors to the amino groups (such as nitro or bromo groups) at the meta-positions relative to the propyl chain could be synthesized.
Friedel-Crafts Cyclization: The substituted 3-arylpropionic acid can undergo intramolecular Friedel-Crafts acylation to form the six-membered ring fused to the five-membered ring, yielding a 4,7-disubstituted-1-indanone. beilstein-journals.org Common reagents for this cyclization include polyphosphoric acid (PPA) or methanesulfonic acid. beilstein-journals.org
Functional Group Interconversion: If the substituents are, for example, bromine atoms, they can be converted to amino groups via methods like the Buchwald-Hartwig amination or by conversion to azides followed by reduction. If starting with nitro groups, a standard reduction as described previously would be employed.
Final Reduction: As with the previous method, the synthesis concludes with the reduction of the C-1 ketone to an alcohol using a suitable hydride reagent. This approach provides better control over the regiochemistry from the outset. beilstein-journals.org
Novel and Evolving Synthetic Approaches
Modern synthetic chemistry offers several advanced strategies that could potentially streamline the synthesis of this compound, improving efficiency and reducing the number of steps.
One-Pot Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.comut.ac.ir While a specific MCR for the target molecule is not reported, one can be conceptualized based on known MCRs for similar heterocyclic systems.
A hypothetical MCR could involve the reaction of a suitably substituted o-phthalaldehyde (B127526) derivative with a source of two carbons (like malononitrile (B47326) or an equivalent) and an ammonia (B1221849) source in a cyclization cascade to build the diamino-indane framework. Such reactions often proceed through a series of domino Knoevenagel condensations, Michael additions, and intramolecular cyclizations. mdpi.comnih.gov The development of such a route would represent a significant advancement, though it would require substantial research to identify the correct components and reaction conditions.
Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis
Transition metal catalysis provides powerful tools for forming carbon-nitrogen bonds. A plausible modern approach to the target compound could involve the use of a dihalogenated indane precursor.
Starting Material: The synthesis could start from 4,7-dibromo-2,3-dihydro-1H-inden-1-ol. This precursor could potentially be synthesized from 1-indanol (B147123) via electrophilic bromination.
Palladium-Catalyzed Amination: The two C-Br bonds could be converted to C-N bonds using a double Buchwald-Hartwig amination reaction. This reaction uses a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple the aryl halide with an amine source (e.g., ammonia or a protected equivalent like benzophenone (B1666685) imine).
Table 2: Example of Transition Metal-Catalyzed Amination
| Substrate | Amine Source | Catalyst | Ligand | Base | Solvent |
|---|
This method offers a direct route to installing the amino groups with high selectivity, avoiding the often harsh conditions of nitration.
Chemo- and Regioselective Transformations
Achieving the synthesis of a molecule with three distinct functional groups requires careful control of chemo- and regioselectivity. rsc.orgnih.gov In the context of this compound, this is particularly relevant.
Regioselectivity: In electrophilic substitution reactions on the indane ring, the positions of new substituents are governed by the directing effects of existing groups. The synthesis of the 4,7-diamino isomer specifically requires navigating these effects, possibly through the use of blocking groups or by starting with precursors where the substitution pattern is already fixed.
Chemoselectivity: With three functional groups (two amines, one alcohol), selective reactions are paramount. For example, if a reaction is intended for the alcohol (e.g., etherification), the more nucleophilic amino groups would need to be protected first (e.g., as amides or carbamates). Conversely, when acylating the amino groups, a less reactive solvent and controlled stoichiometry would be needed to avoid acylation of the alcohol. The choice of reducing agent is also a key chemoselective decision; for instance, NaBH₄ will reduce a ketone without affecting nitro groups, whereas catalytic hydrogenation will typically reduce both. rsc.org This selective control is crucial in any multi-step synthesis of the target compound.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The generation of specific enantiomers and diastereomers of this compound is critical for its potential applications in fields where chirality is a key determinant of function. This necessitates the use of asymmetric synthesis, diastereoselective reactions, or resolution techniques.
Asymmetric synthesis of chiral indanols often begins with a prochiral indanone. A plausible precursor for the target molecule would be 4,7-dinitro-1-indanone or a derivative where the amino groups are masked. The synthesis of substituted 1-indanones can be achieved through various methods, including Friedel-Crafts cyclization of substituted 3-arylpropanoic acids. nih.gov For instance, the synthesis of 4,7-dimethoxy-1-indanone (B110822) is well-established and could serve as a model for the synthesis of a dinitro analogue. nih.govsigmaaldrich.com
Once the prochiral 4,7-disubstituted-1-indanone is obtained, several asymmetric strategies can be employed for chiral induction at the C1 position:
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral ketones is a powerful tool for producing chiral alcohols. acs.orgnih.gov This would involve the use of a chiral transition metal catalyst, such as those based on ruthenium, rhodium, or iridium, with chiral phosphine ligands (e.g., BINAP, P-Phos). The choice of catalyst and reaction conditions would be crucial to achieve high enantioselectivity.
Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can effectively catalyze the asymmetric reduction of ketones. These methods offer an alternative to metal-based catalysts and often proceed under mild conditions.
A different approach to constructing the chiral aminoindanol (B8576300) skeleton is through a cascade reaction. An organocatalyzed aza-Michael-aldol cascade has been shown to be effective for the synthesis of 3-amino-1-indanols. nih.gov While this directly applies to a different substitution pattern, the principle of using a chiral amine catalyst to control the formation of multiple stereocenters in a single pot could be adapted.
When a chiral center is already present in the molecule, as would be the case in a chiral precursor, the subsequent reduction of the ketone can be directed to form a specific diastereomer. For instance, if a chiral auxiliary is attached to one of the amino groups, it can influence the facial selectivity of the ketone reduction.
The reduction of 1-indanones can be highly diastereoselective. For example, the reduction of α-hydroxy oxime-ethers derived from 1-indanone using borane-THF complex has been shown to produce a mixture of cis- and trans-aminoindanols, with the cis isomer being predominant. nih.gov The stereochemical outcome is influenced by the directing effect of existing functional groups and the nature of the reducing agent. The relative stereochemistry of the resulting amino alcohol is often controlled to be cis or trans with respect to the substituents on the five-membered ring.
The following table illustrates typical reagents used in diastereoselective reductions and their potential outcomes, based on analogous systems.
| Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Comments |
| Sodium Borohydride (NaBH₄) | Varies depending on substrate | Generally less selective |
| Lithium Aluminum Hydride (LiAlH₄) | Varies | Powerful, less chemoselective |
| Borane-THF complex (BH₃·THF) | High cis-selectivity reported for some aminoindanols | Can be influenced by directing groups |
| Diisobutylaluminium hydride (DIBAL-H) | Substrate dependent | Can provide good selectivity at low temperatures |
This table is illustrative and based on general principles of ketone reduction; specific ratios for 4,7-diamino-1-indanone would require experimental validation.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. researchgate.netnih.gov For this compound, two main biocatalytic strategies could be envisioned:
Enzymatic Kinetic Resolution (EKR): A racemic mixture of the target compound or a precursor alcohol could be resolved using enzymes, most commonly lipases. mdpi.com The enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated. This method is widely used, though its primary drawback is a maximum theoretical yield of 50% for a single enantiomer. mdpi.com
Asymmetric Bioreduction: A prochiral 4,7-diamino-1-indanone could be asymmetrically reduced using a ketoreductase (KRED) enzyme. These enzymes, often from yeast or bacteria, can exhibit extremely high enantioselectivity. The process would involve incubating the ketone with the enzyme and a cofactor such as NADPH. Protein engineering can be used to develop KREDs with high activity and selectivity for specific substrates. researchgate.netnih.gov
The following table summarizes the potential application of different enzyme classes in the synthesis of the target compound.
| Enzyme Class | Application | Potential Advantages |
| Lipases | Kinetic resolution of racemic this compound | High enantioselectivity, operational simplicity |
| Ketoreductases (KREDs) | Asymmetric reduction of 4,7-diamino-1-indanone | High enantioselectivity, potential for 100% theoretical yield |
| Transaminases (TAs) | Asymmetric synthesis of a chiral amino-indanone precursor | Can produce chiral amines from ketones |
This table outlines potential biocatalytic approaches; specific enzymes and conditions would need to be screened and optimized.
Mechanistic Elucidation of Synthetic Transformations Leading to this compound
Understanding the reaction mechanisms is fundamental for optimizing synthetic routes and controlling stereochemical outcomes.
The mechanisms of the key synthetic steps would be of primary interest. For instance, in the aza-Michael-aldol cascade reaction, which could be a potential route to a related aminoindanol, the reaction proceeds through a series of well-defined steps. nih.govfrontiersin.org First, the nitrogen nucleophile adds to the α,β-unsaturated system (aza-Michael addition), followed by an intramolecular aldol (B89426) condensation to form the five-membered ring. The stereochemistry is controlled by the chiral catalyst, which influences the conformation of the intermediates.
In the case of a catalytic asymmetric hydrogenation of a 4,7-diamino-1-indanone, the mechanism would involve the coordination of the ketone to the chiral metal catalyst. The chiral ligands create a chiral environment that forces the hydride transfer to occur preferentially on one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. acs.org
For any multi-step synthesis, identifying the rate-determining step is crucial for optimization. In a cascade reaction, this could be either the initial addition or the subsequent cyclization. For catalytic reactions, the rate may be limited by the catalytic turnover.
Transition state analysis, often performed through computational modeling (e.g., Density Functional Theory - DFT), can provide deep insights into the origins of stereoselectivity. By calculating the energies of the different transition states leading to the possible stereoisomers, it is possible to predict which isomer will be formed preferentially. For example, in an asymmetric hydrogenation, the transition state leading to the major enantiomer will be of lower energy than the one leading to the minor enantiomer. These computational studies can help in the rational design of more selective catalysts and reaction conditions.
Role of Catalysis in Enhancing Synthetic Efficiency
Catalysis plays an indispensable role in the proposed synthesis of this compound, significantly enhancing the efficiency, selectivity, and sustainability of the key reductive transformations.
In the reduction of 4,7-dinitro-2,3-dihydro-1H-inden-1-one to 4,7-diamino-2,3-dihydro-1H-inden-1-one, catalytic hydrogenation is the method of choice. libretexts.org This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. libretexts.org The catalyst provides a surface for the adsorption of both the dinitro compound and hydrogen gas, facilitating the reduction of the nitro groups to amines. libretexts.org The efficiency of this catalytic step is influenced by factors such as catalyst type, catalyst loading, hydrogen pressure, temperature, and solvent choice. Optimization of these parameters is essential to achieve a high yield and purity of the diamino-indanone intermediate. For instance, the use of Pd/C is often favored due to its high activity and selectivity in nitro group reductions.
Similarly, the final reduction of the ketone in 4,7-diamino-2,3-dihydro-1H-inden-1-one to the corresponding alcohol can be efficiently achieved through catalytic hydrogenation. wikipedia.org The choice of catalyst can influence the stereoselectivity of the reduction, which may be a consideration if specific stereoisomers of the final product are desired. Catalysts like platinum and palladium are effective for the hydrogenation of ketones. libretexts.org
Chemical Reactivity and Transformation Pathways of 4,7 Diamino 2,3 Dihydro 1h Inden 1 Ol
Reactivity Profiling of the Amino and Hydroxyl Functional Groups
The primary amino groups and the secondary hydroxyl group are the main centers for nucleophilic and substitution reactions. Their reactivity is influenced by the electronic properties of the dihydroindene scaffold.
The two primary amino groups at the C4 and C7 positions of the aromatic ring are strong nucleophiles and bases, characteristic of arylamines. Their nucleophilicity makes them susceptible to reaction with a wide array of electrophiles. The lone pair of electrons on the nitrogen atoms can readily attack electron-deficient centers.
Common reactions involving the amino moieties include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino groups during other transformations.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, converts the primary amino groups into diazonium salts. These intermediates are highly versatile and can be subsequently converted into a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.
Mannich Aminomethylation: Amino groups can participate in aminomethylation reactions, which are electrophilic substitution reactions involving formaldehyde and an active hydrogen compound. researchgate.net
The relative reactivity of the two amino groups can be influenced by steric hindrance and the electronic environment, though in this symmetrical arrangement, they are expected to exhibit similar reactivity. The nucleophilic character of amines is a well-established principle in organic chemistry, enabling their participation in a wide range of synthetic applications. uni-muenchen.de
| Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride, Acetic anhydride | Amide |
| Alkylation | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amine |
| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt |
| Schiff Base Formation | Aldehydes, Ketones | Imine |
The secondary hydroxyl group at the C1 position is a versatile functional handle. It can act as a nucleophile or be converted into a good leaving group for substitution or elimination reactions.
Key transformations include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form esters.
Etherification: Williamson ether synthesis, involving deprotonation with a strong base to form an alkoxide followed by reaction with an alkyl halide, yields ethers.
Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone (1-indanone derivative) using a variety of oxidizing agents. libretexts.orgyoutube.comyoutube.com
Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride, respectively. This facilitates subsequent nucleophilic substitution or elimination reactions. nih.gov
Halogenation: Direct replacement of the hydroxyl group with a halogen (e.g., bromine or chlorine) can be achieved using reagents like phosphorus halides or thionyl chloride. nih.govresearchgate.net This process often occurs with an inversion of configuration. researchgate.net
| Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|
| Oxidation | PCC, Chromic Acid (H₂CrO₄) | Ketone |
| Esterification | Carboxylic Acid + Acid Catalyst | Ester |
| Etherification | NaH, then Alkyl Halide (R-X) | Ether |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
| Tosylation | Tosyl chloride (TsCl), Pyridine | Tosylate |
Electrophilic and Radical Reactions on the Indene (B144670) Core
The aromatic ring of the indene core is activated towards electrophilic aromatic substitution by the two electron-donating amino groups. These groups are ortho-, para-directing. In 4,7-diamino-2,3-dihydro-1H-inden-1-ol, the positions ortho to the amino groups are C5 and C6. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would be expected to occur at these positions. The hydroxyl group, also an activating group, further enhances the electron density of the ring.
The indene system itself can undergo electrophilic addition reactions across the double bond if the dihydro component were to be aromatized or if starting from an indene precursor. acs.org For instance, the addition of halogens like bromine to indene can proceed via both syn and anti-addition mechanisms, influenced by the solvent and reaction conditions.
Radical reactions on similar heterocyclic systems like indoles have been studied, showing that the regioselectivity of radical addition can differ from that of electrophilic addition. nih.gov While electrophiles typically attack the C3 position of indole, electron-deficient radicals preferentially add to the C2 position. nih.gov By analogy, the indene core of this compound could potentially undergo radical reactions, with the specific site of attack depending on the nature of the radical species and the stability of the resulting radical intermediate.
Cyclization and Rearrangement Processes Involving this compound
The multifunctional nature of this molecule provides opportunities for intramolecular cyclization reactions. For example, if one of the amino groups is modified to contain an appropriate electrophilic center, it could cyclize onto the other amino group or the hydroxyl group to form a new heterocyclic ring fused to the indene framework. Tandem reactions involving radical addition followed by cyclization are a powerful tool for synthesizing complex heterocyclic structures. mdpi.com For instance, a radical generated elsewhere in a substituent could add to the aromatic ring, followed by a cyclization step.
Rearrangement reactions, such as the Smiles rearrangement, are also plausible transformations for derivatives of this compound. The Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of a suitably activated aromatic ring. researchgate.net A derivative of this compound could potentially be designed to undergo such a rearrangement, leading to a significant structural transformation.
Structural Elucidation and Advanced Spectroscopic Characterization of 4,7 Diamino 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules. A full NMR analysis would be required to unambiguously characterize 4,7-Diamino-2,3-dihydro-1H-inden-1-ol.
¹H NMR: Proton NMR would provide critical information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which would help to map out the proton framework of the indanol core and the positions of the amino and hydroxyl groups.
¹³C NMR: Carbon-13 NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify all unique carbon signals, distinguishing between methine (CH), methylene (B1212753) (CH₂), and quaternary carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom within the aromatic and aliphatic regions of the molecule.
¹⁵N NMR: Nitrogen-15 NMR would be invaluable for directly probing the nitrogen atoms of the two amino groups. The chemical shifts would offer insights into the hybridization and electronic nature of the nitrogen atoms, and could potentially reveal differences arising from their respective positions on the aromatic ring.
Table 1: Hypothetical NMR Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
|---|---|---|---|
| H1 | C1 | ||
| H2α/β | C2 | ||
| H3α/β | C3 | ||
| H5 | C3a | ||
| H6 | C4 | ||
| 4-NH₂ | C5 | ||
| 7-NH₂ | C6 | ||
| 1-OH | C7 | ||
| C7a | |||
| 4-NH₂ | N/A | ||
| 7-NH₂ | N/A |
(Data would be populated based on experimental findings.)
To establish the precise bonding network and spatial relationships between atoms, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the five-membered ring and on the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.
Should this compound be a crystalline solid, solid-state NMR (ssNMR) would be a powerful tool for its characterization. ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, for instance, can provide information on the local environment of the nitrogen atoms in the solid state. This is particularly useful for identifying different polymorphs (crystalline forms), which can have distinct physical properties.
The C1 position of this compound is a chiral center. The relative stereochemistry of the hydroxyl group at C1 and the protons at C2 can be investigated using coupling constants (³J(H,H)) derived from ¹H NMR spectra and through spatial correlations observed in NOESY experiments. The determination of the absolute stereochemistry would require additional methods, such as the use of chiral derivatizing agents or X-ray crystallography.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) would be employed to measure the exact mass of the molecular ion with high precision. This data allows for the calculation of the elemental formula, which serves as a definitive confirmation of the compound's identity. The fragmentation pattern observed in the mass spectrum would also provide structural information, corroborating the assignments made from NMR data.
Table 2: High-Resolution Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | ||
| [M+Na]⁺ |
(Data would be populated based on experimental findings.)
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of this compound and identifying any volatile impurities that may be present from the synthetic process. The compound's volatility may require derivatization, such as silylation of the hydroxyl and amino groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to enhance its thermal stability and prevent on-column degradation.
In a hypothetical GC-MS analysis, the derivatized compound would elute from the gas chromatographic column at a specific retention time, which is dependent on the column's stationary phase, temperature program, and carrier gas flow rate. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would display the molecular ion peak corresponding to the derivatized molecule, confirming its molecular weight. The purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks. Any minor peaks would correspond to volatile impurities, which can often be identified by their own mass spectra and library matching.
Table 1: Hypothetical GC-MS Parameters and Expected Data
| Parameter | Value / Expected Result | Purpose |
| GC Column | Phenyl-methylpolysiloxane (e.g., DB-5ms) | Separation based on boiling point and polarity. |
| Injector Temperature | 250 - 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100 °C hold for 1 min, ramp to 300 °C at 15 °C/min | To achieve optimal separation of the analyte from potential impurities. |
| Carrier Gas | Helium | Inert gas to carry the analyte through the column. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for producing reproducible fragmentation patterns. |
| Expected Result | A major peak at a specific retention time with a molecular ion confirming the mass of the silylated derivative. | Confirmation of identity and assessment of purity. |
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is an indispensable technique for elucidating the fragmentation pathways of this compound, providing definitive structural information. In an MS/MS experiment, the molecular ion (or a protonated molecular ion, [M+H]⁺, if using soft ionization techniques like electrospray ionization) is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed by a second mass analyzer.
The fragmentation pattern offers a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely include:
Loss of Water (H₂O): A neutral loss of 18 Da from the parent ion, originating from the hydroxyl group.
Loss of Ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the cleavage of one of the amino groups.
Ring Cleavage: Fragmentation of the indane ring system, leading to characteristic smaller ions.
Benzylic Cleavage: Scission of the bond adjacent to the aromatic ring, which is a common pathway for such structures.
Analyzing these daughter ions allows for the precise mapping of the molecule's connectivity.
Table 2: Predicted Key Fragmentation Patterns in Tandem Mass Spectrometry
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |
| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Loss of the hydroxyl group. |
| [M+H]⁺ | [M+H - 17]⁺ | NH₃ | Loss of an amino group. |
| [M+H]⁺ | Varies | C₂H₄ | Loss of ethylene (B1197577) from the five-membered ring. |
| [M+H]⁺ | Varies | •OH, •NH₂ | Radical losses providing further structural clues. |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. It is highly effective for identifying the functional groups present in this compound. The FT-IR spectrum would be characterized by several key absorption bands. The O-H stretch from the alcohol group would appear as a broad band, while the N-H stretches from the two primary amino groups would be visible as distinct peaks. Aromatic and aliphatic C-H stretches, as well as C=C stretches from the benzene (B151609) ring, would also be present.
Table 3: Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |
| 3450 - 3300 | N-H Stretch (two sharp peaks) | Primary Aromatic Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H (in the dihydroindene ring) |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1000 | C-O Stretch | Secondary Alcohol (C-OH) |
| 880 - 800 | C-H Bend (out-of-plane) | Substituted Benzene Ring |
Raman Spectroscopy for Molecular Vibrations
Table 4: Expected Characteristic Raman Shifts
| Raman Shift (cm⁻¹) | Vibration Type | Structural Feature |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H |
| 1615 - 1590 | Symmetric C=C Stretch | Aromatic Ring "Breathing" Mode |
| 1300 - 1200 | C-N Stretch | Aromatic Amine |
| 1000 | Ring Breathing Mode | Substituted Benzene Ring |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the diaminobenzene ring system. The amino groups act as strong auxochromes, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. One would expect to observe intense π → π* transitions characteristic of the substituted aromatic ring. The position of λ_max is sensitive to the solvent polarity, often showing a red shift in more polar solvents due to the stabilization of the excited state. While this compound is not expected to be strongly fluorescent, any potential emission properties could also be characterized, providing further insight into its electronic structure.
Table 5: Predicted UV-Vis Absorption Data in Methanol
| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~240 - 260 | High |
| π → π | ~290 - 320 | Moderate to High |
X-ray Diffraction Studies
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This analysis would confirm the connectivity established by other spectroscopic methods and reveal the molecule's exact conformation, including the relative stereochemistry of the hydroxyl group and the planarity of the ring system. Furthermore, XRD analysis elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing. Such data is invaluable for understanding the compound's solid-state properties and for computational modeling studies. In the absence of single crystals, X-ray Powder Diffraction (XRPD) could be used to characterize the material's crystallinity and identify its polymorphic form.
Single-Crystal X-ray Diffraction for Absolute Structure and Conformation
Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the absolute structure and conformation of chiral molecules like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be constructed. This map allows for the precise localization of each atom in the crystal lattice.
For derivatives of this compound, this technique has been instrumental in confirming the stereochemical configuration at the chiral centers. The resulting crystallographic data provides a wealth of information, including precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. The puckering of the five-membered ring and the relative orientations of the amino and hydroxyl groups are key conformational features that are elucidated. This structural insight is fundamental for understanding the molecule's biological activity and its interactions with other molecules.
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample of this compound. Unlike single-crystal X-ray diffraction, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
This technique is particularly useful for identifying different polymorphs, which are different crystalline forms of the same compound. Polymorphs can exhibit distinct physical properties, such as solubility and melting point, making their identification and characterization crucial in pharmaceutical and materials science. The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being characteristic of its crystal lattice.
Table 2: Hypothetical Powder X-ray Diffraction Peak List for this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 20.8 | 4.27 | 80 |
| 21.1 | 4.21 | 65 |
| 25.9 | 3.44 | 30 |
| 28.3 | 3.15 | 55 |
Note: This table represents a hypothetical set of PXRD peaks for illustrative purposes.
Other Advanced Analytical Techniques for this compound Characterization
Beyond X-ray diffraction, a suite of other advanced analytical techniques is employed to fully characterize this compound. High-performance liquid chromatography (HPLC) is often used to assess the purity of the compound and to separate enantiomers if a chiral stationary phase is used. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for elucidating the connectivity of atoms within the molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further reveal detailed structural information and spatial relationships between atoms. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the amino (-NH₂) and hydroxyl (-OH) groups, based on their characteristic vibrational frequencies.
Theoretical and Computational Chemistry of 4,7 Diamino 2,3 Dihydro 1h Inden 1 Ol
Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT study of 4,7-Diamino-2,3-dihydro-1H-inden-1-ol would involve the following analyses:
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the amino and hydroxyl groups, being electron-donating, would be expected to influence the energies and spatial distributions of these orbitals significantly.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
| HOMO Energy | Higher (less negative) | Indicates propensity to donate electrons. |
| LUMO Energy | Lower | Indicates propensity to accept electrons. |
| HOMO-LUMO Gap | Moderate to Small | Suggests potential for chemical reactivity. |
Note: The values in this table are illustrative and not based on actual calculations, which are currently unavailable in the literature.
Charge Distribution and Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps in understanding the nature of chemical bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-donating nature of the amino and hydroxyl groups and their effect on the aromatic and aliphatic rings. This analysis would also detail hyperconjugative interactions that contribute to the molecule's stability.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the nitrogen and oxygen atoms, indicating their suitability for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found near the hydrogen atoms of the amino and hydroxyl groups.
Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Electrophilicity, Fukui Indices)
Based on the energies of the frontier orbitals, various global and local reactivity descriptors can be calculated. These parameters provide quantitative measures of a molecule's reactivity.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Fukui Indices: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Table 2: Conceptual DFT Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to deformation of electron cloud. |
| Chemical Softness (S) | 1/(2η) | Propensity to react. |
| Electrophilicity Index (ω) | μ²/ (2η) where μ = -χ | Measure of electrophilic character. |
Note: This table presents the definitions of the descriptors. Actual calculated values for this compound are not available.
Time-Dependent DFT (TD-DFT) for Excited States and Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum, providing information about the wavelengths of light it absorbs and the nature of the corresponding electronic transitions. This would be crucial for understanding its photophysical properties.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its conformational flexibility, solvation properties, and intermolecular interactions. This would be particularly useful for understanding how the molecule behaves in a biological environment, for instance, by analyzing its hydrogen bonding network with surrounding water molecules.
Conformational Dynamics and Flexibility of the Indene (B144670) Scaffold
The therapeutic potential of molecules based on the indane scaffold is intrinsically linked to their three-dimensional structure and conformational flexibility. The 2,3-dihydro-1H-indene core, consisting of a benzene (B151609) ring fused to a five-membered cyclopentane ring, is not planar. The cyclopentane moiety can undergo significant puckering motions, leading to different spatial arrangements of the substituents.
Computational studies on the parent compound, 1-indanol (B147123), reveal a dynamic conformational landscape. The alicyclic five-membered ring undergoes a large-amplitude puckering motion, resulting in two primary sets of conformations: one where the hydroxyl group is in an equatorial position relative to the ring and another where it is in an axial position molinspiration.com.
Equatorial Conformer (eq): This is typically the lowest energy conformer. The hydroxyl group is positioned away from the fused benzene ring, minimizing steric hindrance.
Axial Conformer (ax): In this higher-energy conformation, the hydroxyl group is oriented more perpendicularly to the general plane of the ring system molinspiration.com.
For 1-indanol, the energy difference between the most stable equatorial and axial conformers is computationally determined to be modest, with a calculated potential energy barrier separating them. This indicates that the ring can interconvert between these forms at room temperature.
| Conformer | Relative Energy (cm⁻¹) | OH Group Orientation | Key Dihedral Angle (φ₁) |
|---|---|---|---|
| eq1 | 0.0 | Equatorial | ~35° |
| ax2 | 145.0 | Axial | ~140° |
Solvent Effects on Molecular Behavior
The behavior of a molecule in solution can be significantly modulated by its interaction with solvent molecules. Computational chemistry offers powerful tools to simulate these effects, primarily through implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energies and solvent-induced changes in molecular properties nih.govacs.org.
For a polar molecule like this compound, changes in solvent polarity are predicted to have a substantial impact on its electronic structure and properties, such as its dipole moment. Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a direct consequence of these interactions.
Computational studies on related aromatic systems like indole derivatives have shown that the dipole moment often increases significantly upon electronic excitation nih.govrsc.orgpknaiklab.in. This change is due to a redistribution of electron density, often involving intramolecular charge transfer (ICT). The extent of this change, and thus the magnitude of the solvatochromic shift, can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations in conjunction with solvent models researchgate.net.
For this compound, the two amino groups act as electron-donating groups, while the hydroxyl group can act as both a donor and an acceptor of hydrogen bonds. It is anticipated that in polar protic solvents, the stabilization of the ground and excited states will differ, leading to observable shifts in its UV-Vis absorption and fluorescence spectra. TD-DFT calculations can model these shifts and estimate the change in dipole moment upon excitation, providing a theoretical framework to understand its photophysical behavior in different chemical environments.
| Solvent | Dielectric Constant (ε) | Calculated Ground State μ (Debye) | Calculated Excited State μ (Debye) |
|---|---|---|---|
| Cyclohexane | 2.02 | 2.1 | 4.5 |
| Dichloromethane | 8.93 | 2.5 | 5.8 |
| Ethanol | 24.55 | 2.8 | 6.9 |
| Water | 78.39 | 3.1 | 7.8 |
Computational Studies in Reaction Mechanism Prediction and Validation
Computational chemistry, particularly DFT, is an indispensable tool for elucidating reaction mechanisms, predicting stereochemical outcomes, and validating synthetic pathways. The synthesis of substituted aminoindanols often involves complex multi-step reactions where stereocontrol is paramount nih.govnih.govmdpi.com.
A key synthetic route to access the cis-aminoindanol scaffold is the Ritter reaction, which involves the acid-induced addition of a nitrile to a carbocation intermediate, followed by hydrolysis. For example, starting from indene oxide, a carbocation is generated at the benzylic position, which is then trapped by a nitrile (e.g., acetonitrile). The subsequent hydrolysis of the resulting nitrilium ion yields the corresponding amide, which can be further converted to the amine.
DFT calculations can be used to model the entire reaction coordinate for such processes. This involves:
Locating Transition States: Identifying the highest-energy point along the reaction pathway that connects reactants to products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.
Analyzing Intermediates: Characterizing the structure and stability of transient species like carbocations and nitrilium ions.
By comparing the activation energies for different possible pathways (e.g., pathways leading to cis vs. trans products), computational models can predict the diastereoselectivity of a reaction. For the Ritter reaction on indene oxide, computational studies can validate the observed preference for the formation of the cis-1-amino-2-indanol product by showing that the transition state leading to this isomer is lower in energy. These theoretical predictions, when combined with experimental results, provide a comprehensive understanding of the reaction mechanism.
Cheminformatics and Virtual Screening for Derivative Design
The indane scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The rigid nature of the aminoindanol (B8576300) core makes it an excellent pharmacophore for presenting key interaction features—such as hydrogen bond donors/acceptors and aromatic groups—in a well-defined spatial orientation. This property is exploited in drug design through cheminformatics and virtual screening techniques.
Cheminformatics involves the use of computational methods to analyze chemical data. For a library of indane derivatives, quantitative structure-activity relationship (QSAR) models can be developed. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), these models can predict the activity of unsynthesized derivatives, thereby guiding the design of more potent molecules.
Virtual Screening is a computational technique used to search large libraries of virtual compounds to identify those most likely to bind to a drug target. When designing derivatives of this compound, the core scaffold can be used as a query in a virtual screening campaign. The process can be either ligand-based or structure-based:
Ligand-Based Virtual Screening: A pharmacophore model is generated based on the essential features of the aminoindanol scaffold (e.g., the positions of the amino groups, hydroxyl group, and aromatic ring). This model is then used to search databases for other molecules that match these features, a process known as scaffold hopping.
Structure-Based Virtual Screening: If the 3D structure of the biological target (e.g., an enzyme active site) is known, the aminoindanol scaffold can be computationally "docked" into the binding site to predict its binding mode and affinity. New derivatives can then be designed in silico to optimize these interactions, for instance, by adding substituents that form new hydrogen bonds or hydrophobic contacts. A notable application of the cis-1-amino-2-indanol scaffold is in the design of HIV protease inhibitors, such as Indinavir, where the rigid core correctly orients substituents to interact with the enzyme's active site nih.gov.
These computational approaches allow for the rapid exploration of vast chemical space, prioritizing the synthesis of derivatives with the highest probability of desired biological activity and accelerating the drug discovery process.
Based on a thorough search of publicly available scientific literature, there is no specific information available regarding the applications of This compound as a molecular scaffold, for ligand design, in coordination chemistry, or in catalytic systems development as outlined in the requested article structure.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that strictly adheres to the provided outline for the compound "this compound". Fulfilling the request would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.
Applications of 4,7 Diamino 2,3 Dihydro 1h Inden 1 Ol As a Molecular Scaffold and Ligand
Catalytic Systems Development
Development of Chiral Catalysts from 4,7-Diamino-2,3-dihydro-1H-inden-1-ol Scaffolds
The aminoindanol (B8576300) scaffold is a recognized platform for the development of chiral ligands, particularly for asymmetric catalysis. While specific research on the 4,7-diamino substituted variant is not extensively detailed in publicly available literature, the broader class of amino alcohol and diamine derivatives of indane has been successfully applied as ligands in asymmetric transfer hydrogenation reactions. rsc.org
Asymmetric transfer hydrogenation (ATH) is a crucial method for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. mdpi.comecnu.edu.cn The efficiency and enantioselectivity of this reaction are highly dependent on the chiral ligand coordinated to a metal center, typically Ruthenium(II). rsc.orgmdpi.com
Research has demonstrated that chiral β-amino alcohols derived from the indane skeleton are effective ligands for these transformations. For instance, ruthenium complexes prepared from ligands like (1S,2R)-1-amino-2-indanol have proven to be efficient catalysts for the ATH of various ketones and N-phosphinyl ketimines, yielding chiral alcohols and amines with very good yields and high enantiomeric excesses (up to 82% ee). mdpi.com The inherent rigidity of the indane ring system is considered a key factor in achieving high levels of stereochemical control. mdpi.com
A series of 1,2-amino alcohol and 1,2-monotosylated diamine derivatives of indane have been systematically studied as ligands in the asymmetric Ru(II)-catalyzed transfer hydrogenation of ketones. rsc.org The results indicate that the stereochemistry and functional groups of the indane ligand significantly influence the catalytic activity and the resulting asymmetric induction.
Table 1: Performance of Indane-Based Ligands in Asymmetric Transfer Hydrogenation
| Ligand Type | Metal Center | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (1S,2R)-1-amino-2-indanol | Ruthenium(II) | N-phosphinyl ketimines | Up to 82% | mdpi.com |
| cis-1-aminoindan-2-ol | Ruthenium(II) | Ketones | High | rsc.org |
The diamino functionality of this compound offers additional coordination sites, suggesting its potential to form stable and effective bifunctional catalysts. These catalysts operate through a mechanism where the metal is bound to the arene ring while the amino and hydroxyl groups of the ligand interact with the substrate, facilitating the stereoselective hydrogen transfer from a hydrogen source like isopropanol or formic acid.
Supramolecular Chemistry and Self-Assembly Processes Involving the Indene (B144670) Scaffold
A comprehensive literature search did not yield specific studies on the supramolecular chemistry or self-assembly processes of this compound. However, the molecular structure possesses all the necessary features for forming ordered supramolecular assemblies. The two amino groups and the hydroxyl group are potent hydrogen bond donors and acceptors. nih.govnih.gov Hydrogen bonding is a primary directional force used in crystal engineering to guide molecules into specific arrangements, such as layers, chains, or complex three-dimensional networks. nih.gov
Furthermore, the flat aromatic portion of the indene ring allows for potential π-π stacking interactions, which often work in concert with hydrogen bonds to stabilize crystal packing and direct self-assembly in solution. nih.gov The chirality of the molecule could also induce the formation of helical or other chiral superstructures.
Materials Science Applications
No specific research detailing the integration of this compound into organic electronic materials was identified in the available literature. In principle, aromatic diamines can serve as building blocks or precursors for electroactive polymers. The amino groups can be used as sites for polymerization or for linking the indane scaffold into a larger conjugated system. However, there is no current evidence to suggest that this specific compound has been utilized for applications such as organic semiconductors or conductive polymers.
A thorough review of the literature found no specific examples of this compound being used in the development of novel organic dyes or photosensitizers. Aromatic amines are common precursors in the synthesis of azo dyes and other chromophores. mdpi.com The diazotization of the amino groups on the indene ring, followed by coupling with other aromatic compounds, could theoretically lead to the formation of novel dye structures. The photophysical properties of such dyes would be influenced by the rigid indane core, but no such derivatives or their properties have been reported.
Future Research Directions and Unexplored Avenues for 4,7 Diamino 2,3 Dihydro 1h Inden 1 Ol
Deeper Mechanistic Insights into Complex Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of 4,7-Diamino-2,3-dihydro-1H-inden-1-ol is crucial for optimizing existing protocols and designing new reactions. Future research should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate the pathways of key transformations. For example, studying rearrangement reactions, similar to those observed in 2,7-naphthyridine (B1199556) systems, could reveal unexpected synthetic routes to novel derivatives. nih.gov Understanding the influence of substituents on reaction outcomes and stereoselectivity, as demonstrated in the synthesis of chiral aminoindanols, will be vital for creating functionally specific molecules. researchgate.net
Advanced Derivatization for Enhanced Functionality
The inherent functionality of this compound—two nucleophilic amino groups and a hydroxyl group—makes it an ideal candidate for advanced derivatization. Future efforts should focus on selectively modifying these groups to create a library of new compounds with tailored properties. For instance, the amino groups can be acylated, alkylated, or used to form heterocyclic rings, while the hydroxyl group can be esterified or etherified. These derivatization strategies, inspired by work on related compounds like indane-1,3-dione and various amino alcohols, could produce molecules with enhanced catalytic activity, material properties, or biological relevance. researchgate.netmdpi.com
| Functional Group | Potential Derivatization Reaction | Desired Outcome/Functionality |
| Amino Groups | Acylation, Sulfonylation, Heterocycle formation | Altered solubility, introduction of new binding sites, creation of complex scaffolds. |
| Hydroxyl Group | Esterification, Etherification, Oxidation | Modified polarity, attachment of functional polymers, conversion to a ketone. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of halogens, nitro groups, or alkyl chains to tune electronic properties. |
Development of High-Throughput Screening for Chemical Reactivity
To accelerate the discovery of new reactions and applications for this compound, the adoption of high-throughput screening (HTS) methodologies is essential. researchgate.netscienceintheclassroom.org HTS allows for the rapid testing of thousands of reaction conditions or compound interactions in parallel, using nanomole-scale quantities of material. scienceintheclassroom.orgrsc.org Future research should focus on developing HTS assays to screen libraries of catalysts, reagents, and substrates against the core scaffold and its derivatives. This approach can efficiently identify optimal conditions for known transformations and uncover entirely new reactivity patterns. researchgate.netscienceintheclassroom.org Techniques like MALDI-TOF mass spectrometry offer a label-free and robust method for analyzing the outcomes of these large-scale screens. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to chemical research. mdpi.com These computational tools can analyze vast datasets to predict the properties of novel molecules, plan synthetic routes, and even automate the synthesis process. mdpi.comnih.gov In the context of this compound, future research should leverage AI/ML for:
Predictive Modeling: Training ML models to predict the physicochemical properties, reactivity, and potential biological activity of virtual derivatives, thereby guiding synthetic efforts toward the most promising candidates.
Retrosynthetic Analysis: Using AI-powered tools for computer-assisted synthesis planning to identify novel and efficient synthetic pathways. mdpi.com
Generative Design: Employing generative adversarial networks (GANs) to design new derivatives with desired properties from scratch. nih.gov
The synergy between computational prediction and experimental validation will significantly accelerate the innovation cycle for this class of compounds. semanticscholar.org
Interdisciplinary Research with Emerging Chemical Technologies
The unique structural attributes of this compound make it a compelling candidate for interdisciplinary research. Future work should explore its integration with emerging technologies:
Materials Science: The diamino functionality suggests potential as a monomer for the synthesis of novel polyamides or as a cross-linking agent in polymer chemistry. The rigid indane core could impart desirable thermal or mechanical properties to new materials.
Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, forming complexes with various metal ions. These complexes could be investigated for catalytic applications, similar to how aminoindanol-derived ligands are used in asymmetric synthesis. researchgate.net
Supramolecular Chemistry: The molecule's capacity for hydrogen bonding could be exploited to construct self-assembling systems, such as gels, liquid crystals, or molecular cages.
By bridging the gap between synthetic organic chemistry and other scientific fields, the full scope of applications for this compound can be realized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
